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Compound of Interest

2-[(Carboxymethyl)thio]benzoic
Compound Name: d
aci

Cat. No.: B087134

An In-Depth Technical Guide to the Physicochemical Properties of 2-
[(Carboxymethyl)thio]benzoic Acid

Introduction: Unveiling a Multifaceted Intermediate

2-[(Carboxymethyl)thio]benzoic acid, identified by its CAS Number 135-13-7, is an aromatic
organic compound featuring a benzoic acid core functionalized with a carboxymethylthio group
at the ortho position.[1] This unique structure, combining a thioether linkage and two carboxylic
acid moieties, imparts a distinct set of physicochemical properties that make it a valuable
intermediate in diverse fields, including organic synthesis, catalysis, and potentially in
pharmacological research.[1][2] Its derivatives have been explored for antimicrobial and
antifungal properties, highlighting its significance for drug development professionals.[1] This
guide provides a comprehensive technical overview of its core physicochemical properties,
outlines robust analytical methodologies for its characterization, and offers insights grounded in
practical laboratory experience for researchers and scientists.

Section 1: Core Molecular and Physical
Characteristics

The foundational step in utilizing any chemical compound is a thorough understanding of its
fundamental identity and physical state. 2-[(Carboxymethyl)thio]lbenzoic acid is typically
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encountered as a white crystalline solid.[1] Its key identifiers and physical properties are

summarized below.

Property Value Source(s)
CAS Number 135-13-7 [1][3][4]
Molecular Formula CoHs04S [11[415]
Molecular Weight 212.22 g/mol [1114]

2-
IUPAC Name (carboxymethylsulfanyl)benzoi [1]

c acid

Common Synonyms

2-(Carboxymethylthio)benzoic
acid, s-o-

Carboxyphenylthioglycolic acid

[4]16]

Appearance White crystalline solid [1]
Melting Point 208 °C [31[41[7]
Boiling Point 423.0 + 30.0 °C (Predicted) [3114]
Density 1.49 + 0.1 g/cm? (Predicted) [3114]
Flash Point 209.6 °C [3][6][7]

Vapor Pressure

6.55 x 10-8 mmHg at 25°C

[6]7]

The melting point of 208°C is a critical parameter for identity confirmation and purity

assessment. A sharp melting point close to this value typically indicates high purity. The high

boiling and flash points suggest good thermal stability under normal laboratory conditions, but

care should be taken during high-temperature reactions to avoid decomposition.

Section 2: Acidity, Solubility, and Partitioning

Behavior

The dual carboxylic acid groups are the dominant drivers of the compound's acidity and

aqueous solubility.

© 2025 BenchChem. All rights reserved. 2/9

Tech Support


https://www.smolecule.com/products/s661079
https://www.smolecule.com/products/s661079
https://www.chembk.com/en/chem/2-[(carboxymethyl)thio]benzoic%20acid
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3780644.htm
https://www.smolecule.com/products/s661079
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3780644.htm
https://www.oakwoodchemical.com/ProductsList.aspx?CategoryID=-2&txtSearch=54999&ExtHyperLink=1
https://www.smolecule.com/products/s661079
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3780644.htm
https://www.smolecule.com/products/s661079
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3780644.htm
https://www.chemnet.com/cas/en/135-13-7/2-[(carboxymethyl)thio]benzoic-acid.html
https://www.smolecule.com/products/s661079
https://www.chembk.com/en/chem/2-[(carboxymethyl)thio]benzoic%20acid
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3780644.htm
https://www.echemi.com/sds/2-carboxymethylthiobenzoicacid-pid_Seven4905.html
https://www.chembk.com/en/chem/2-[(carboxymethyl)thio]benzoic%20acid
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3780644.htm
https://www.chembk.com/en/chem/2-[(carboxymethyl)thio]benzoic%20acid
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3780644.htm
https://www.chembk.com/en/chem/2-[(carboxymethyl)thio]benzoic%20acid
https://www.chemnet.com/cas/en/135-13-7/2-[(carboxymethyl)thio]benzoic-acid.html
https://www.echemi.com/sds/2-carboxymethylthiobenzoicacid-pid_Seven4905.html
https://www.chemnet.com/cas/en/135-13-7/2-[(carboxymethyl)thio]benzoic-acid.html
https://www.echemi.com/sds/2-carboxymethylthiobenzoicacid-pid_Seven4905.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Acidity (pKa)

The predicted pKa for 2-[(Carboxymethyl)thio]benzoic acid is approximately 3.40.[3][4] This
value represents the molecule's tendency to donate a proton. It is important to recognize that
this molecule is diprotic, possessing two acidic protons. The reported pKa is likely an averaged
or dominant value. For comparison, the pKa of benzoic acid is ~4.2.[1] The increased acidity
(lower pKa) in the subject molecule can be attributed to the electronic effects of the second
carboxyl group and the sulfur atom.

From a practical standpoint, this pKa value dictates that the compound will be predominantly in
its deprotonated, carboxylate form in solutions with a pH above ~4.5, significantly increasing its
aqueous solubility. This is a key consideration for designing reaction conditions, purification
protocols (such as acid-base extraction), and formulation strategies in drug development.

Solubility and Stability

While specific quantitative solubility data is not readily available in public literature, the
molecular structure provides clear indicators.[7] The two polar carboxylic acid groups enable
hydrogen bonding with water, conferring some degree of agqueous solubility. Conversely, the
benzene ring introduces lipophilic character.

Crucially, the compound is noted to be air sensitive and hygroscopic.[3][4] This necessitates
specific handling procedures. It should be stored in a tightly sealed container under an inert
atmosphere (e.g., argon or nitrogen) and kept in a desiccator to prevent degradation from
atmospheric oxygen and moisture absorption.

Octanol-Water Partition Coefficient (LogP)

The LogP value, a measure of a compound's lipophilicity, is reported as 1.67.[8] This moderate
LogP value suggests that the molecule has a balanced affinity for both lipid and aqueous
environments, a property often sought in drug candidates for efficient membrane permeability
and systemic distribution.

Section 3: Spectroscopic and Chromatographic
Characterization
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Confirming the identity and purity of 2-[(Carboxymethyl)thio]benzoic acid requires a multi-
technique analytical approach. As a Senior Application Scientist, | advocate for a combination
of spectroscopic and chromatographic methods for unambiguous characterization.

Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable tool for confirming the presence of key functional groups.
For this molecule, the spectrum is expected to be dominated by features from the carboxylic
acid groups.

o O-H Stretch: A very broad and strong absorption band is expected in the range of 3300-2500
cm~1.[9][10] The significant broadening is a classic indicator of the strong intermolecular
hydrogen bonding that occurs between carboxylic acid molecules, which often exist as cyclic
dimers in the solid state.[11]

e C=0 Stretch: A sharp, intense peak should appear between 1710 and 1680 cm~1 for the
carbonyls of the aromatic carboxylic acid.[10]

e C-O Stretch: Look for a medium-to-strong band in the 1320-1210 cm~1 region, corresponding
to the C-O single bond stretch within the carboxyl groups.[9][10]

e Aromatic C-H and C=C Stretches: Peaks for aromatic C-H stretching typically appear just
above 3000 cm~1, while aromatic C=C ring stretches are found in the 1625-1465 cm~1
region.[9]

Sample Preparation Instrumental Analysis Interpretation

Prepare KBr Pellet | Load Sample Acquire Spectrum Process Data Identify Key Bands | Confirm Structure _ (compare to Reference
or Mineral Oil Mull (e.g., 4000-400 cm~1) (Baseline Correction) (O-H, C=0, C-0) or Predicted Spectrum

Raw Data

Processed Spectrum

Click to download full resolution via product page

IR Spectroscopy Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR provides detailed information about the carbon-hydrogen framework.
e 'HNMR:

o Aromatic Protons (4H): Expect a series of multiplets in the ~7.2-8.2 ppm range,
characteristic of a 1,2-disubstituted benzene ring.

o Methylene Protons (-S-CHz-): A sharp singlet integrating to 2H should be visible, likely in
the 3.5-4.5 ppm range.

o Carboxylic Acid Protons (2H): Two very broad singlets, each integrating to 1H, are
expected far downfield (>10 ppm). Their broadness is due to chemical exchange, and they
may not always be easily observed. Shaking the sample with D20 will cause these peaks
to disappear, confirming their identity.

o BC NMR:

o

Carbonyl Carbons (C=0): Two distinct signals are expected in the ~165-175 ppm region.

[¢]

Aromatic Carbons: Six signals are expected in the ~120-140 ppm range.

[e]

Methylene Carbon (-CH2-): One signal is expected around 35-45 ppm.

High-Performance Liquid Chromatography (HPLC)

For purity assessment and quantification, a reverse-phase HPLC method is highly effective. A
published method provides an excellent starting point for analysis.[8]

Protocol for HPLC Analysis:
e Column Selection: A robust C18 column, such as a Newcrom R1, is suitable.[8]

* Mobile Phase Preparation: Prepare an isocratic or gradient mobile phase consisting of
acetonitrile and water, acidified with a small amount of phosphoric acid (e.g., 0.1%) to ensure
the carboxylic acid groups remain protonated for consistent retention.[8] For mass
spectrometry (MS) detection, substitute phosphoric acid with a volatile acid like formic acid.

[8]
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« Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g.,
acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

¢ Injection and Separation: Inject a small volume (e.g., 5-10 pL) onto the column and monitor
the eluent using a UV detector, typically around 254 nm where the benzene ring absorbs
strongly.

+ Data Analysis: The purity can be determined by calculating the area percentage of the main
peak relative to the total area of all peaks.

1. Sample Preparation 2. HPLC System Setup
(Dissolve in Mobile Phase) (Column, Mobile Phase, Detector)

3. Sample Injection

4. Chromatographic Separation
(Analyte travels through column)

5. UV Detection

6. Data Acquisition & Analysis
(Generate Chromatogram, Integrate Peaks)

Click to download full resolution via product page
Workflow for HPLC Purity Analysis

Section 4: Synthesis, Reactivity, and Applications

A foundational understanding of the molecule's synthesis and reactivity is crucial for
anticipating potential impurities and designing subsequent reactions.
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Synthesis Pathway

The most direct and common synthesis involves a nucleophilic substitution reaction.[1] This
classical approach relies on the alkylation of 2-mercaptobenzoic acid with chloroacetic acid
under basic conditions.[1] The base deprotonates the thiol group of 2-mercaptobenzoic acid,
forming a thiolate anion which then acts as a nucleophile, attacking the electrophilic carbon of
chloroacetic acid to form the thioether bond.

2-Mercaptobenzoic Acid | Reaction Base (e.g., NaOH) Nucleophilic Substitutiol
> Ao - 2-[(Carboxymethyl)thio]benzoic Acid
+ Chloroacetic Acid Solvent (e.g., H20) . s

Click to download full resolution via product page

Primary Synthesis Route Diagram

Chemical Reactivity and Applications

The molecule's functionality allows for a range of chemical transformations:

Reactions of the Carboxyl Groups: Both carboxylic acid groups can undergo standard
reactions such as esterification with alcohols or amidation with amines.[1]

e Chelation and Ligand Properties: The arrangement of the thioether sulfur and the ortho-
carboxyl group makes it an effective bidentate ligand capable of chelating metal ions.[2]

o Catalysis: The compound has been utilized as a catalyst in certain organic reactions, such as
nitrations.[1][2]

 Intermediate for Synthesis: It serves as a building block for more complex molecules,
including pharmaceuticals and agrochemicals.[1]

Section 5: Safety and Handling Precautions
As a responsible scientist, proper handling is paramount. Based on available safety data:

o Personal Protective Equipment (PPE): Wear appropriate safety goggles, gloves, and a lab
coat.
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» Handling: Avoid contact with skin and eyes and do not breathe the dust.[3] Handle in a well-
ventilated area or a chemical fume hood.

» Storage: As noted, the compound is air sensitive and hygroscopic.[3][4] Store under an inert
atmosphere in a cool, dry, and dark place.

Conclusion

2-[(Carboxymethyl)thio]lbenzoic acid is a compound whose utility is deeply rooted in its
physicochemical properties. Its dual carboxylic acid functionality, moderate lipophilicity, and
defined thermal characteristics make it a versatile and predictable reagent. A thorough
analytical characterization using a combination of IR, NMR, and HPLC is essential for ensuring
its quality in research and development settings. By understanding and applying the principles
and protocols outlined in this guide, researchers can confidently and safely leverage the full
potential of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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